molecular formula C10H14N2O3S B6732348 2-[Propyl-[2-(1,3-thiazol-5-yl)acetyl]amino]acetic acid

2-[Propyl-[2-(1,3-thiazol-5-yl)acetyl]amino]acetic acid

Cat. No.: B6732348
M. Wt: 242.30 g/mol
InChI Key: JOFOMTKROVLFKS-UHFFFAOYSA-N
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Description

2-[Propyl-[2-(1,3-thiazol-5-yl)acetyl]amino]acetic acid is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[propyl-[2-(1,3-thiazol-5-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-3-12(6-10(14)15)9(13)4-8-5-11-7-16-8/h5,7H,2-4,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFOMTKROVLFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)CC1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often include heating and the use of solvents such as ethyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Propyl-[2-(1,3-thiazol-5-yl)acetyl]amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[Propyl-[2-(1,3-thiazol-5-yl)acetyl]amino]acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Propyl-[2-(1,3-thiazol-5-yl)acetyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. For instance, thiazole-containing compounds are known to bind to DNA and proteins, affecting their function . This binding can lead to the inhibition of enzymes, disruption of cellular processes, and ultimately, cell death. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: Another antineoplastic drug with a thiazole component.

Uniqueness

2-[Propyl-[2-(1,3-thiazol-5-yl)acetyl]amino]acetic acid is unique due to its specific substitution pattern and the presence of both propyl and acetyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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